molecular formula C21H21N5O3 B10915088 6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10915088
M. Wt: 391.4 g/mol
InChI Key: MINHGTKXZBWMGB-UHFFFAOYSA-N
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Description

6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structure, which often imparts unique chemical and biological properties

Preparation Methods

The synthesis of 6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through a multi-step process involving various organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the oxazole ring through a cyclization reaction. The methoxyphenyl and pyrazolyl groups are then added through substitution reactions, and the final carboxamide group is introduced via an amide coupling reaction. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and efficiency .

Chemical Reactions Analysis

This compound can undergo a variety of chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical and pharmacological studies.

    Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways, and it is being investigated for its anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: The compound can be used in the development of new materials with specific chemical and physical properties

Mechanism of Action

The mechanism of action of 6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 6-(4-methoxyphenyl)-3-methyl-N-[1-(propan-2-yl)-1H-pyrazol-3-yl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other heterocyclic compounds with fused ring structures, such as thiazolo[4,5-b]pyridines and piperidin-4-one oxime esters. These compounds share some structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential therapeutic applications .

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-methyl-N-(1-propan-2-ylpyrazol-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-12(2)26-10-9-18(24-26)23-20(27)16-11-17(14-5-7-15(28-4)8-6-14)22-21-19(16)13(3)25-29-21/h5-12H,1-4H3,(H,23,24,27)

InChI Key

MINHGTKXZBWMGB-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)NC4=NN(C=C4)C(C)C

Origin of Product

United States

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